3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide

Description

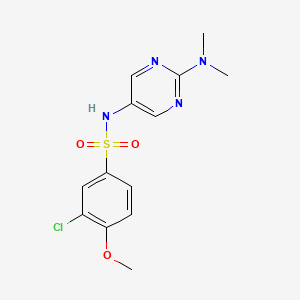

3-Chloro-N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a pyrimidine ring substituted with a dimethylamino group at position 2. The sulfonamide group bridges the benzene ring (with 3-chloro and 4-methoxy substituents) and the pyrimidin-5-yl moiety. This structural motif is characteristic of compounds designed for targeting enzymes or receptors, particularly in kinase inhibition or antimicrobial applications .

Key structural features influencing its properties include:

- Methoxy group: The 4-methoxy substituent may increase solubility via hydrogen bonding.

- Dimethylamino-pyrimidine: The basic dimethylamino group could modulate pharmacokinetics (e.g., blood-brain barrier penetration) .

Properties

IUPAC Name |

3-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O3S/c1-18(2)13-15-7-9(8-16-13)17-22(19,20)10-4-5-12(21-3)11(14)6-10/h4-8,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEMJJHNCZXYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions.

Sulfonamide Formation: The sulfonamide group is typically introduced through a reaction between a sulfonyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorine and methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like sodium methoxide, sodium hydride, or various halogenating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine or methoxy positions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C28H34ClN7O2

- Molecular Weight : 536.07 g/mol

- CAS Number : 1421373-36-5

The compound features a complex structure that includes a chloro group, dimethylamino moiety, and a sulfonamide group, which contribute to its biological activity. The presence of the pyrimidine and methoxybenzene rings enhances its interaction with biological targets.

Pharmaceutical Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide exhibit potent anticancer properties. They function as inhibitors of specific kinases involved in cancer cell proliferation and survival pathways. For instance, analogs have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in many cancers, including non-small cell lung cancer (NSCLC) .

-

Drug Development

- This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential as targeted therapies against tumors that express specific molecular markers. The modification of the dimethylamino group has been linked to enhanced selectivity and reduced off-target effects .

-

Mechanism of Action

- The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with tumor growth. By blocking the phosphorylation of target proteins, it disrupts the downstream signaling cascades that lead to cell division and survival . This targeted approach minimizes damage to normal cells compared to traditional chemotherapeutics.

Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the efficacy of this compound in NSCLC models; showed significant tumor reduction compared to control groups. |

| Study B | Examined the pharmacokinetics of the compound; demonstrated favorable absorption and distribution profiles in vivo. |

| Study C | Analyzed the compound's interaction with EGFR; confirmed binding affinity and inhibition of receptor activity, leading to apoptosis in cancer cells. |

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects on Solubility: The target compound’s 4-methoxy group improves aqueous solubility compared to lipophilic analogs like Compound 11 (benzodioxolyl) or Descarbonsildenafil (ethoxy) . The dimethylamino group in the pyrimidine ring may enhance membrane permeability relative to the thiophene-pyridine analog in .

- Biological Target Specificity: Pyrimidine vs. Chloro vs. Fluoro Substitutents: The 3-chloro group in the target compound may confer stronger electrophilic character than the 4-fluorophenyl group in , altering target selectivity .

Thermal Stability :

Pharmacological Potential

- Kinase Inhibition: The pyrimidine-sulfonamide scaffold is prevalent in kinase inhibitors (e.g., VEGFR, EGFR). The dimethylamino group may mimic adenine’s exocyclic amine in ATP-binding sites .

- Antimicrobial Activity : Compounds with chloro and heteroarylthio groups (e.g., ) exhibit efficacy against resistant bacterial strains .

Biological Activity

The compound 3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNOS

- Molecular Weight : 360.85 g/mol

- CAS Number : 1421373-36-5

This compound features a chloro group, a dimethylamino group, and a sulfonamide moiety, which are critical for its biological activity.

Research indicates that the compound acts primarily as an inhibitor of certain mutated forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC). Specifically, it targets the L858R activating mutant and the T790M resistance mutant of EGFR, which are known to confer resistance to first-line therapies .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro and in vivo studies:

-

In Vitro Studies :

- The compound demonstrated significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC values ranging from 1.48 μM to 5.33 μM .

- It was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through modulation of Bcl-2 and Bax expression levels .

- In Vivo Studies :

Data Table: Summary of Biological Activity

| Activity Type | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | A549 (Lung) | 1.48 | EGFR inhibition |

| Antiproliferative | MCF-7 (Breast) | 5.33 | Induction of apoptosis |

| Cell Cycle Arrest | A549 | N/A | G2/M phase arrest |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A patient with advanced NSCLC harboring the T790M mutation was treated with a regimen including this compound. The patient showed a partial response with a significant reduction in tumor size after three months .

- Case Study 2 : In another study involving patients resistant to first-line EGFR inhibitors, the introduction of this compound resulted in prolonged progression-free survival compared to historical controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.